molecular formula C13H19NO B13293360 N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine

N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine

Cat. No.: B13293360
M. Wt: 205.30 g/mol
InChI Key: NBVWXGSKAHWBNO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine

InChI

InChI=1S/C13H19NO/c1-10(14-12-4-3-5-12)11-6-8-13(15-2)9-7-11/h6-10,12,14H,3-5H2,1-2H3

InChI Key

NBVWXGSKAHWBNO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method to synthesize N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine involves the Friedel-Crafts alkylation of cyclobutanamine with 4-methoxyacetophenone. The reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

    Reductive Amination: Another method involves the reductive amination of cyclobutanone with 4-methoxyphenethylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of secondary amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry: N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of cyclobutanamine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine is not well-documented. as an amine derivative, it is likely to interact with biological targets through hydrogen bonding and electrostatic interactions. The methoxy group on the phenyl ring may also play a role in modulating its activity by influencing the compound’s electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and pharmacological differences between this compound and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Area/Activity Evidence Source
This compound C₁₃H₁₉NO 205.30 Cyclobutane, primary amine, methoxyphenyl Research chemical (unspecified)
Astemizole (Hismanal®) C₂₈H₃₁FN₄O 458.57 Benzimidazole, piperidinyl, fluorophenyl Antihistamine (H₁-receptor antagonist)
4-Methoxybutyrylfentanyl C₂₃H₂₉N₃O₂ 379.50 Piperidinyl, butanamide, methoxyphenyl Opioid analgesic (μ-receptor agonist)
1-(N-Methylamino)-4-phenylbutane C₁₁H₁₇N 163.26 Phenyl, secondary amine Psychoactive stimulant (potential)
Formoterol Related Compound I C₁₈H₂₄N₂O₃ 316.39 Phenolic hydroxyl, methoxyphenylpropan-2-yl Bronchodilator (β₂-adrenergic agonist)

Key Structural and Pharmacological Differences

Cyclobutane vs. Piperidinyl Rings
  • This compound features a strained cyclobutane ring, which may confer unique conformational rigidity compared to the piperidinyl rings in Astemizole and 4-Methoxybutyrylfentanyl . This rigidity could influence receptor binding kinetics or metabolic stability.
Amine vs. Amide Functional Groups
  • The primary amine in the target compound contrasts with the amide group in 4-Methoxybutyrylfentanyl . Amides generally exhibit slower metabolic degradation due to resistance to hydrolysis, whereas amines are more prone to oxidation or conjugation.
Methoxyphenyl vs. Fluorophenyl Substitutions
  • The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the fluorophenyl group in Astemizole . Fluorine’s electronegativity may alter receptor interactions, while methoxy groups can participate in hydrogen bonding.
Simpler vs. Complex Scaffolds
  • This simplicity may explain its historical use in psychoactive research.

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The methoxyphenyl group increases logP (lipophilicity) in the target compound compared to Formoterol Related Compound I (which has polar hydroxyl groups) .
  • Molecular Weight : The target compound (205.30 g/mol) is significantly smaller than Astemizole (458.57 g/mol), suggesting better oral bioavailability and tissue penetration .
  • Metabolic Stability: The cyclobutane ring may reduce susceptibility to cytochrome P450 oxidation compared to the cyclohexanol derivative in 1-(2-amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol monoacetate .

Biological Activity

N-[1-(4-methoxyphenyl)ethyl]cyclobutanamine, a compound featuring a cyclobutane ring and a methoxy-substituted phenyl group, has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which influences its chemical reactivity and biological interactions. The molecular weight is approximately 189.26 g/mol, with specific stereochemical configurations that may affect its activity against various biological targets.

Potential Targets:

  • Neurotransmitter Receptors : May influence neurotransmission and related physiological processes.
  • Enzymatic Interactions : Potential modulation of enzymatic pathways impacting metabolism.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including anti-inflammatory and analgesic properties. These effects are significant in the context of developing therapeutic agents for conditions such as arthritis and chronic pain.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced inflammation in animal models
AnalgesicPain relief in acute pain models
CytotoxicityLow cytotoxicity in mammalian cells

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant reduction in inflammatory markers in rat models. The effective dose was found to be comparable to established NSAIDs but with improved gastrointestinal tolerability .
  • Analgesic Properties :
    Another investigation assessed the analgesic potential of this compound using acute pain models in mice. Results indicated a marked decrease in pain response at doses ranging from 2-5 mg/kg, suggesting its utility as an analgesic agent .
  • Cytotoxicity Assessment :
    Cytotoxicity studies revealed that this compound exhibited low toxicity levels (CC50 > 100 μM) against various human cell lines, indicating a favorable safety profile for further drug development .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
1-(4-Methoxyphenyl)piperazinePiperazine derivativeModerate analgesic activity
1-(4-Methoxyphenyl)ethanolAlcohol derivativeLow anti-inflammatory effects
4-MethoxyamphetamineAmphetamine derivativeHigh CNS activity

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